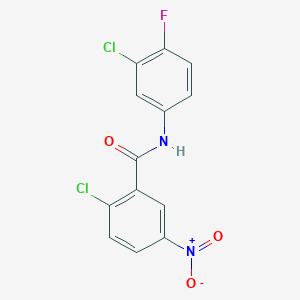

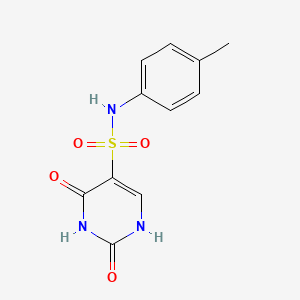

3-溴-5-甲氧基-4-丙氧基苯甲醛肟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methoxybenzaldehyde oximes and bromo-substituted benzaldehydes are compounds of interest due to their diverse applications in organic synthesis, material science, and potential biological activities. The introduction of various substituents on the benzaldehyde core influences the compound's reactivity, physical, and chemical properties.

Synthesis Analysis

The synthesis of methoxybenzaldehyde oxime derivatives typically involves the reaction of the corresponding methoxybenzaldehyde with hydroxylamine under various conditions. The bromination of benzaldehydes can lead to products with different substitution patterns, depending on the reaction conditions and the nature of the substituents already present on the ring. For example, selective ortho-bromination of substituted benzaldoximes can be achieved using palladium-catalyzed C-H activation, with O-methyloxime serving as a directing group in the reaction (Dubost et al., 2011).

Molecular Structure Analysis

The molecular structure of methoxybenzaldehyde oxime derivatives can vary significantly depending on the position and number of methoxy groups and additional substituents like bromine. Crystal structure analysis reveals different conformations, hydrogen-bonding patterns, and molecular packing in the solid state. For example, the crystal structures of four methoxybenzaldehyde oxime derivatives demonstrated various conformations and hydrogen-bonding patterns, emphasizing the impact of methoxy group positioning on molecular arrangement (Gomes et al., 2018).

Chemical Reactions and Properties

Methoxybenzaldehyde oximes undergo a range of chemical reactions, including oximation, bromination, and further functionalization. The presence of a bromo substituent can facilitate nucleophilic substitution reactions, offering a pathway to a diverse set of derivatives. The specific reactivity patterns depend on the electronic and steric effects imparted by the substituents.

Physical Properties Analysis

The physical properties of methoxybenzaldehyde oxime derivatives, such as melting point, solubility, and crystal habit, can be influenced by the nature and position of substituents. Spectroscopic techniques, including FT-IR and FT-Raman, provide insight into the vibrational modes of these compounds, aiding in the identification and characterization of different conformers (Balachandran et al., 2013).

科学研究应用

代谢和排泄

对类似的肟化合物(如羟基-甲基和甲氧基苯甲醛肟)的研究表明,这些物质主要通过尿液途径大量排出,几乎没有变化,尽管可以找到相应酸的痕迹。此类研究表明在了解生物系统中肟衍生物的代谢和解毒途径方面具有潜在应用 (Pham-Huu-Chanh、Chanvattey 和 Patte,1970)。

溴化反应

对羟基苯甲醛的溴化反应的研究表明形成了各种溴化产物,提供了对溴化肟衍生物的合成和化学行为的见解。该知识对于设计有机化学中的合成路线至关重要 (W. V. Otterlo 等人,2004)。

晶体结构和氢键

已经研究了甲氧基苯甲醛肟衍生物的晶体结构,以了解它们的不同的构象和氢键模式。此类研究对于材料科学的发展以及了解固态中的分子间相互作用至关重要 (L. Gomes 等人,2018)。

合成方法

从香草醛和其他前体合成三甲氧基苯甲醛的研究证明了制备复杂肟衍生物的有效方法。这些方法对于开发用于各种应用(包括制药和材料科学)的新化合物至关重要 (朱波,2006)。

催化和氧化转化

研究探索了催化剂在芳基肟氧化转化为芳基醛中的用途,突出了肟化合物在合成有机化学中的潜力及其在促进关键化学转化中的作用 (S. ManjunathaA 等人,2021)。

属性

IUPAC Name |

(NE)-N-[(3-bromo-5-methoxy-4-propoxyphenyl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO3/c1-3-4-16-11-9(12)5-8(7-13-14)6-10(11)15-2/h5-7,14H,3-4H2,1-2H3/b13-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCTSKSMXYFYWOO-NTUHNPAUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1Br)C=NO)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=C(C=C(C=C1Br)/C=N/O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-methoxy-4-propoxybenzaldehyde oxime | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(3-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5554710.png)

![2-{[4-allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5554713.png)

![3-fluoro-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5554718.png)

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-2-(2-naphthyloxy)propanamide](/img/structure/B5554727.png)

![4-(4-chlorophenyl)-N-[(5-methyl-2-furyl)methylene]-1-piperazinamine](/img/structure/B5554743.png)

![3-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5554749.png)

![2-benzyl-N-[(2-chloro-3-pyridinyl)methyl]-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5554769.png)

![(1S*,5R*)-3-[(5-methyl-2-furyl)methyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5554775.png)